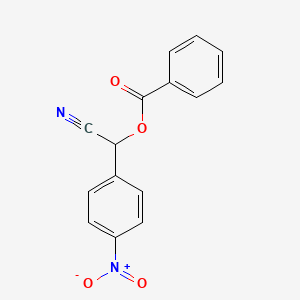

Cyano(4-nitrophenyl)methyl benzoate

Description

Contextualization within Modern Organic Synthesis and Reaction Mechanism Studies of Cyano(4-nitrophenyl)methyl benzoate (B1203000)

Cyano(4-nitrophenyl)methyl benzoate is an organic compound that sits (B43327) at the intersection of several key areas of modern organic synthesis. Its structure, featuring a benzoate ester, a cyano group, and a 4-nitrophenyl moiety, makes it a subject of interest for studies in reaction mechanisms and as a potential building block in the synthesis of more complex molecules. The presence of both electron-withdrawing groups (the nitro and cyano groups) and an ester linkage provides multiple reactive sites, allowing for a diverse range of chemical transformations.

In the realm of reaction mechanism studies, this compound serves as an excellent substrate for investigating nucleophilic substitution reactions. The 4-nitrophenyl group acts as a strong electron-withdrawing group, which significantly activates the benzylic position to which the cyano and benzoate groups are attached. This activation facilitates the displacement of the benzoate leaving group by a variety of nucleophiles. The cyano group further enhances this effect and provides an additional site for chemical modification.

The study of such activated esters is crucial for developing new synthetic methodologies. wikipedia.org The reactivity of these compounds can be finely tuned by modifying the substituents on the aromatic rings, offering a versatile platform for the construction of carbon-carbon and carbon-heteroatom bonds. Research in this area contributes to a deeper understanding of reaction kinetics, transition state theory, and the influence of electronic and steric effects on reaction pathways.

Historical Trajectories and Foundational Research in Activated Ester Chemistry Relevant to this compound

The concept of "activated esters" has its roots in the mid-20th century, primarily driven by the need for efficient methods in peptide synthesis. mdpi.comrsc.org An activated ester is an ester functional group that is particularly susceptible to nucleophilic attack. wikipedia.org This enhanced reactivity is typically achieved by incorporating electron-withdrawing groups in the alcohol-derived portion of the ester. wikipedia.org

Historically, derivatives of nitrophenols, such as 4-nitrophenyl esters, were among the first and most widely used activated esters. wikipedia.org The foundational work in this area demonstrated that these esters react with amines to form amides under mild conditions, a critical step in building the peptide bonds of proteins. mdpi.com This discovery revolutionized peptide synthesis, moving it from harsh and often racemization-prone methods to more controlled and efficient processes.

The chemistry of this compound is a direct extension of this foundational research. The 4-nitrophenyl group in the "alkoxy" portion of the ester classifies it as an activated ester. However, the presence of the additional cyano group at the α-position introduces a further level of activation and complexity. This dual activation makes the compound even more reactive towards nucleophiles than a simple 4-nitrophenyl ester. The historical development of activated esters provides the essential framework for understanding the reactivity and potential applications of this compound in modern synthetic chemistry.

Advanced Structural Elucidation Methodologies in Academic Inquiry for this compound

The precise determination of the structure of this compound, and molecules of similar complexity, relies on a suite of advanced spectroscopic and analytical techniques. These methods are fundamental to confirming the identity, purity, and three-dimensional arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the carbon-hydrogen framework of the molecule. aiinmr.com In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the benzoate and 4-nitrophenyl rings, as well as the unique methine proton at the benzylic position. The chemical shifts and coupling patterns of these protons provide detailed information about their electronic environment and spatial relationships. Similarly, the ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon of the ester, the cyano carbon, and the various aromatic carbons. aiinmr.com The loss of symmetry in the 4-nitrophenyl ring compared to a non-substituted phenyl ring would result in six distinct signals for the aromatic carbons. aiinmr.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, which in turn confirms its elemental composition. nih.gov Fragmentation patterns observed in the mass spectrum can provide further structural information by revealing how the molecule breaks apart under energetic conditions.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For this compound, characteristic absorption bands would be observed for the cyano group (C≡N stretch), the ester carbonyl group (C=O stretch), and the nitro group (N-O stretches).

| Property | Value |

| Molecular Formula | C₁₅H₁₀N₂O₄ chemsynthesis.com |

| Molecular Weight | 282.255 g/mol chemsynthesis.com |

| CAS Number | 51130-02-0 chemsynthesis.comchemicalbook.com |

| InChIKey | UIMXNWCCUWBYCY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)OC(C#N)C2=CC=C(C=C2)N+[O-] smolecule.com |

Broader Significance of this compound in Advanced Chemical Transformations and Synthetic Methodologies

The significance of this compound extends beyond its role as a model system for studying reaction mechanisms. Its inherent reactivity makes it a valuable intermediate in the synthesis of a variety of organic molecules. The activated nature of the ester allows for its efficient conversion into other functional groups under mild conditions.

Precursor to Amides and Peptides: Following the legacy of activated esters, this compound can be used to acylate amines to form amides. wikipedia.orgmdpi.com This reaction is fundamental in the construction of more complex molecules, including pharmaceuticals and peptidomimetics. The high reactivity of the ester allows these reactions to proceed at room temperature, often without the need for additional coupling reagents.

Source of α-Aryl Nitriles: The benzoate group can be displaced by a variety of nucleophiles. For instance, reaction with a cyanide source could potentially lead to the formation of a dinitrile, while reaction with other carbon nucleophiles could be used to construct new carbon-carbon bonds at the benzylic position.

Catalyst-Free Reactions: The high electrophilicity of the benzylic carbon, enhanced by both the nitro and cyano groups, opens up the possibility for catalyst-free reactions. nih.gov This aligns with the principles of green chemistry, which seeks to develop more environmentally benign synthetic methods by reducing the reliance on potentially toxic and expensive metal catalysts.

Development of New Synthetic Methods: The unique combination of functional groups in this compound makes it an interesting substrate for exploring new chemical transformations. For example, the nitro group can be reduced to an amine, which can then be further functionalized. smolecule.com The cyano group can also be hydrolyzed to a carboxylic acid or reduced to an amine, providing multiple avenues for molecular diversification. smolecule.com The study of such multifunctional compounds can lead to the discovery of novel and efficient synthetic routes to valuable chemical entities.

Structure

2D Structure

3D Structure

Properties

CAS No. |

51130-02-0 |

|---|---|

Molecular Formula |

C15H10N2O4 |

Molecular Weight |

282.25 g/mol |

IUPAC Name |

[cyano-(4-nitrophenyl)methyl] benzoate |

InChI |

InChI=1S/C15H10N2O4/c16-10-14(11-6-8-13(9-7-11)17(19)20)21-15(18)12-4-2-1-3-5-12/h1-9,14H |

InChI Key |

UIMXNWCCUWBYCY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC(C#N)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to Cyano 4 Nitrophenyl Methyl Benzoate

Esterification Pathways and Innovations for Cyano(4-nitrophenyl)methyl benzoate (B1203000) Synthesis

The formation of the ester bond is a cornerstone of organic chemistry, and several techniques have been adapted and optimized for the synthesis of complex esters like cyano(4-nitrophenyl)methyl benzoate. These methods range from classical acid-catalyzed reactions to the use of highly activated intermediates.

Direct Esterification Techniques for Carboxylic Acid and Phenol (B47542) Reactants

Direct esterification, a fundamental reaction, typically involves the condensation of a carboxylic acid and an alcohol or phenol, often in the presence of an acid catalyst to facilitate the removal of water and drive the equilibrium towards the product. In the context of this compound, this would involve the reaction of benzoic acid with cyano(4-nitrophenyl)methanol. However, the direct synthesis of this specific ester via this route is not extensively detailed in the provided search results. More commonly, esterification strategies involve the reaction of a carboxylic acid with a phenol derivative. For instance, the esterification of 2-toluic acid with 4-nitrophenol (B140041) has been demonstrated, where the carboxylic acid is first converted to its more reactive acid chloride using thionyl chloride and a catalytic amount of DMF. nih.gov This acid chloride is then reacted with 4-nitrophenol in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane. nih.gov This general approach could be adapted for the synthesis of this compound by using a suitably substituted benzoic acid and cyano(4-nitrophenyl)methanol.

Heterogeneous catalysts, such as Amberlyst-15, have been employed in the esterification of phenylacetic acid with 4-ethoxyphenol (B1293792) under solvent-free conditions, showcasing a greener approach to ester synthesis. gcsu.edu Such solid-supported acid catalysts offer advantages in terms of ease of separation and potential for recycling. gcsu.edu

Transesterification Processes and Catalytic Systems for this compound Formation

Transesterification offers an alternative route to esters, involving the reaction of an existing ester with an alcohol or phenol in the presence of a catalyst. This method can be particularly useful when the desired alcohol or phenol is more readily available or reactive than the corresponding carboxylic acid. While specific examples of transesterification to produce this compound are not explicitly found in the search results, the general principles are well-established. Catalysts for transesterification can be acidic (e.g., sulfuric acid, p-toluenesulfonic acid) or basic (e.g., sodium methoxide). The reaction of methyl benzoate with cyano(4-nitrophenyl)methanol, for instance, could potentially yield the target compound. The efficiency of such a process would depend on the relative boiling points of the reactants and products to allow for the removal of the displaced alcohol (methanol in this case) to drive the reaction forward.

Activated Ester Synthesis Protocols Utilizing 4-Nitrophenol and Derivatives

The use of activated esters, particularly those derived from 4-nitrophenol, is a powerful strategy in organic synthesis, especially for the formation of amide and ester bonds under mild conditions. amerigoscientific.com 4-Nitrophenyl esters are known to be effective acylating agents due to the electron-withdrawing nature of the nitro group, which makes the carbonyl carbon more susceptible to nucleophilic attack. rsc.orgrsc.orgnih.gov

These activated esters are typically synthesized by reacting a carboxylic acid with 4-nitrophenol in the presence of a coupling agent, such as a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC). amerigoscientific.com This method proceeds through an O-acylisourea intermediate. amerigoscientific.com For example, the esterification of 4-iodobenzoic acid with 4-nitrophenol has been achieved in very high yields, with the resulting 4-nitrophenyl ester being a crystalline solid that is easy to purify. nih.gov

The historical significance of 4-nitrophenol esters in peptide synthesis, as pioneered by Bodánszky, underscores their utility as activated intermediates. amerigoscientific.com This approach could be readily applied to the synthesis of this compound by activating a suitable benzoic acid derivative with 4-nitrophenol.

Precursor Chemistry and Role of this compound as a Synthetic Intermediate

The synthesis of this compound relies on the availability and reactivity of its key precursors: a cyano-containing phenylacetic acid derivative and a 4-nitrophenol derivative.

Preparation of 2-Cyano-2-phenylacetic Acid and Its Derivatives

The synthesis of α-cyano carboxylic acids and their derivatives is a critical step. While the direct synthesis of 2-cyano-2-phenylacetic acid is not explicitly detailed, methods for preparing related compounds provide insight. For instance, phenylacetic acid can be prepared by the acid hydrolysis of benzyl (B1604629) cyanide using sulfuric acid. orgsyn.orgprepchem.comscribd.com This reaction can be vigorous, and modifications to the acid concentration have been proposed to moderate the reaction rate. orgsyn.org

Derivatives of 2-cyano-2-phenylacetic acid, such as 2-cyano-2-ethyl-2-phenylacetyl chloride, can be synthesized and subsequently used to form amides by reacting with amines. prepchem.com The synthesis of various amides and esters of 2-cyano-2-phenylacetic acid derivatives has been explored, indicating the versatility of this class of compounds as synthetic intermediates. google.com

Synthesis and Activation of 4-Nitrophenol Derivatives for Esterification

4-Nitrophenol and its derivatives are key components in the synthesis of the target ester. The preparation of 4-nitrophenol can be achieved through the diazotization of 4-nitroaniline (B120555) followed by hydrolysis of the resulting diazonium salt (Griess reaction). stuba.sk

For the synthesis of more complex esters, derivatives of 4-nitrophenol can be prepared. A method for the selective preparation of 4-nitrophenol derivatives involves the esterification of a phenol derivative with oxalic acid, followed by nitration of the resulting diphenyl oxalate, and subsequent hydrolysis to yield the desired 4-nitrophenol derivative. google.com This process allows for the introduction of various substituents on the phenol ring. google.com

The activation of 4-nitrophenol for esterification is inherent in its chemical structure, as the nitro group enhances the leaving group ability of the phenoxide. This property is exploited in the synthesis of activated esters, which are stable yet reactive intermediates for acylation reactions. rsc.orgrsc.orgnih.gov

Table 1: Synthetic Methods for Precursors and Related Esters

| Compound | Reactants | Reagents/Catalyst | Product | Yield | Reference |

| Phenylacetic acid | Benzyl cyanide, Water | Sulfuric acid | Phenylacetic acid | 77.5-80% | orgsyn.org |

| Phenylacetic acid | Benzyl cyanide, 80% Sulfuric acid | - | Phenylacetic acid | 80% | prepchem.com |

| N,N-diallyl-2-cyano-2-ethyl-2-phenylacetic acid amide | 2-cyano-2-ethyl-2-phenylacetyl chloride, Diallyl amine | Dichloromethane | N,N-diallyl-2-cyano-2-ethyl-2-phenylacetic acid amide | 65.5% | prepchem.com |

| 4-Nitrophenyl 4-iodobenzoate | 4-Iodobenzoic acid, 4-Nitrophenol | - | 4-Nitrophenyl 4-iodobenzoate | High | nih.gov |

| 4-Nitrophenol | 4-Nitroaniline, Sodium nitrite | Sulfuric acid | 4-Nitrophenol | - | stuba.sk |

| 4-Nitrophenyl 2-methylbenzoate | 2-Toluic acid, 4-Nitrophenol | Thionyl chloride, DMF, Triethylamine, Dichloromethane | 4-Nitrophenyl 2-methylbenzoate | - | nih.gov |

Green Chemistry Principles Applied to the Synthesis of this compound

The philosophy of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, is paramount in contemporary organic synthesis. For a molecule like this compound, these principles can be applied to various aspects of its production, from the choice of solvents and catalysts to the fundamental design of the reaction pathway to maximize atom efficiency.

Solvent-Free and Reduced-Solvent Reaction Methodologies

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for achieving this goal by enabling rapid, solvent-free, or reduced-solvent reactions. ijsdr.orgajrconline.org

Microwave irradiation provides direct and efficient energy transfer to reacting molecules, often leading to dramatically shorter reaction times and improved yields compared to conventional heating. mdpi.comrasayanjournal.co.in For the synthesis of benzoate esters, microwave-assisted esterification of benzoic acid with various alcohols has been shown to be highly effective, sometimes reducing reaction times from hours to mere minutes. ijsdr.orgajrconline.org

In a potential synthesis of this compound, a microwave-assisted approach could be envisioned. For instance, the esterification of 2-cyano-2-(4-nitrophenyl)acetic acid with a benzoic acid derivative under microwave irradiation could significantly reduce the need for high-boiling point solvents and decrease energy consumption. uwlax.edu Research on the synthesis of ethyl benzoate has demonstrated a 97% yield in just 5 minutes at 170°C using this technology. uwlax.edu While the synthesis of methyl benzoate under similar conditions proved challenging due to pressure build-up, it highlights the need for careful optimization for each specific target molecule. uwlax.edu

Table 1: Comparison of Conventional vs. Microwave-Assisted Esterification

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Often several hours (e.g., 30-45 min for butyl benzoate) ijsdr.org | Typically a few minutes (e.g., 6 min for butyl benzoate) ijsdr.org |

| Energy Input | High and inefficient (heats vessel first) uwlax.edu | Low and efficient (heats molecules directly) mdpi.com |

| Solvent Use | Often requires large volumes of solvent | Can be performed with reduced solvent or solvent-free nih.gov |

| Yield | Variable | Often higher yields ajrconline.org |

Development of Heterogeneous and Recyclable Catalytic Systems

The use of heterogeneous catalysts—catalysts in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture—is a cornerstone of green industrial chemistry. These catalysts are easily separated from the reaction mixture by simple filtration, allowing them to be recovered and reused, which reduces waste and lowers costs.

While specific heterogeneous catalysts for the direct synthesis of this compound are not extensively documented, analogous reactions provide a clear blueprint. For example, the benzoin (B196080) condensation, a reaction that forms a key C-C bond in molecules structurally related to the cyanohydrin precursor of the target compound, can be effectively catalyzed by N-heterocyclic carbenes (NHCs). taylorandfrancis.comnih.gov Studies have shown that these reactions can be performed under solvent-free conditions with catalyst loadings as low as 0.2-0.5 mol%. nih.govacs.org

Furthermore, phase-transfer catalysts, which facilitate the reaction between reactants in different phases (e.g., aqueous and organic), represent another form of recyclable catalytic system. The benzoin condensation has been shown to be 100% atom economical when conducted in aqueous media using quaternary ammonium (B1175870) salts as phase-transfer catalysts. taylorandfrancis.com This approach avoids hazardous organic solvents and simplifies product isolation. The development of a solid-supported version of a suitable catalyst could offer a recyclable, efficient, and green pathway toward the precursors of this compound.

Atom Economy and Reaction Efficiency Considerations in Synthetic Route Design

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. taylorandfrancis.com A reaction with high atom economy is inherently less wasteful.

A plausible synthetic route to this compound could involve a multi-step process starting from 4-nitrobenzaldehyde, a cyanide source (like sodium cyanide), and a benzoylating agent (like benzoyl chloride). This is analogous to a benzoin-type condensation followed by oxidation and esterification.

Let's analyze a hypothetical synthesis pathway: the reaction of 4-nitrobenzaldehyde, sodium cyanide, and benzoyl chloride.

Reaction: C₇H₅NO₃ (4-nitrobenzaldehyde) + NaCN (Sodium Cyanide) + C₇H₅ClO (Benzoyl Chloride) → C₁₅H₁₀N₂O₄ (this compound) + NaCl + HCl

To calculate the theoretical atom economy, we use the molecular weights of the reactants and the desired product.

Table 2: Molecular Weights for Atom Economy Calculation

| Compound | Formula | Molecular Weight ( g/mol ) |

| 4-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 |

| Sodium Cyanide | NaCN | 49.01 |

| Benzoyl Chloride | C₇H₅ClO | 140.57 |

| Total Reactant Mass | 340.70 | |

| This compound | C₁₅H₁₀N₂O₄ | 282.25 chemsynthesis.com |

The percent atom economy is calculated as: (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100

% Atom Economy = (282.25 / 340.70) x 100 ≈ 82.8%

Optimization of Reaction Conditions and Yield Enhancement Strategies for this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing waste, energy consumption, and reaction time. For the synthesis of this compound, several parameters would be critical targets for optimization.

Key Optimization Parameters:

Catalyst Selection and Loading: The choice of catalyst is fundamental. For esterification, catalysts like sulfuric acid or N-fluorobenzenesulfonimide (NFSi) under microwave conditions have proven effective. mdpi.comuwlax.edu In condensation reactions, the choice between cyanide ions or various N-heterocyclic carbenes can dramatically affect yield and selectivity. taylorandfrancis.com Optimizing the catalyst loading is a balance; enough must be used to ensure a reasonable reaction rate, but using an excess is wasteful and can complicate purification.

Temperature: Temperature has a significant impact on reaction rates. Microwave-assisted syntheses often explore temperatures between 120°C and 170°C to achieve rapid conversion. mdpi.comuwlax.edu For conventional heating, finding the minimum temperature required for an acceptable reaction rate saves energy.

Reaction Time: One of the primary advantages of methods like microwave synthesis is the drastic reduction in reaction time. ajrconline.org Optimization involves monitoring the reaction progress (e.g., by TLC or GC) to determine the point at which the yield of the desired product is maximized and the formation of byproducts is minimized.

Solvent: While solvent-free is ideal, sometimes a solvent is necessary. nih.gov The choice of solvent can influence reactant solubility, reaction rate, and even the reaction pathway. Green solvents like water, ethanol, or in some cases, minimal amounts of solvents like DMSO or ethyl acetate (B1210297), would be preferred over chlorinated hydrocarbons. patsnap.com

Reactant Stoichiometry: Adjusting the molar ratio of the reactants can push the equilibrium towards the product. For example, in an esterification reaction, using an excess of one of the reactants (often the less expensive one) can drive the reaction to completion.

Table 3: Summary of Optimization Strategies for Benzoate Ester Synthesis

| Parameter | Strategy | Example/Rationale | Reference |

| Catalyst | Screen various acid or base catalysts; investigate heterogeneous options. | NFSi found to be an efficient catalyst for MW-assisted esterification. | mdpi.com |

| Temperature | Determine optimal temperature for rate vs. byproduct formation. | 170°C for 5 min in MW synthesis of ethyl benzoate. | uwlax.edu |

| Time | Monitor reaction to find the shortest time for maximum conversion. | Esterification complete in 6-10 minutes under microwave irradiation. | ijsdr.orgrasayanjournal.co.in |

| Solvent | Minimize or eliminate; use green solvents where necessary. | Solvent-free benzoin reactions are possible with low catalyst loading. | nih.gov |

| Concentration | Adjust reactant ratios to favor product formation. | Use of excess alcohol in esterification to drive equilibrium. | mdpi.com |

By systematically applying these green chemistry principles and optimization strategies, the synthesis of this compound can be designed to be more efficient, sustainable, and environmentally benign.

Mechanistic Investigations of Reactions Involving Cyano 4 Nitrophenyl Methyl Benzoate

Detailed Analysis of Nucleophilic Acyl Substitution Mechanisms at the Ester Moiety

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives, including esters. masterorganicchemistry.comlibretexts.org The mechanism typically involves a two-step addition-elimination process, where a nucleophile attacks the carbonyl carbon to form a tetrahedral intermediate, which then collapses to expel a leaving group. masterorganicchemistry.comlibretexts.orgyoutube.com

Role of the 4-Nitrophenoxy Group as a Leaving Group in Cyano(4-nitrophenyl)methyl benzoate (B1203000)

In cyano(4-nitrophenyl)methyl benzoate, the 4-nitrophenoxy group serves as the leaving group during nucleophilic acyl substitution. The stability of the leaving group is a critical factor influencing the reaction rate. The pKa of the conjugate acid of the leaving group, 4-nitrophenol (B140041), is approximately 7.14. researchgate.net The electron-withdrawing nitro group enhances the acidity of the phenol (B47542), making the corresponding 4-nitrophenoxide a relatively weak base and, consequently, a good leaving group.

Studies on related compounds, such as 4-nitrophenyl X-substituted-benzoates, have shown that the 4-nitrophenoxide is a better leaving group than unsubstituted phenoxide. researchgate.netkoreascience.kr For instance, S-4-nitrophenyl X-substituted thiobenzoates are significantly more reactive than their oxygen ester counterparts, a fact attributed to 4-nitrothiophenoxide being a better leaving group (less basic) than 4-nitrophenoxide. researchgate.net The stability of the 4-nitrophenoxide anion is further enhanced by resonance delocalization of the negative charge onto the nitro group. In comparative studies, 4-nitrophenyl (PNP) activated esters have demonstrated superiority over 2,3,5,6-tetrafluorophenyl (TFP) esters in terms of stability and yields for certain radiolabelling reactions. nih.gov

Kinetic Studies and Transition State Analysis of Ester Cleavage and Formation

Kinetic studies provide valuable insights into reaction mechanisms. The hydrolysis of nitrophenyl benzoate esters can be monitored spectrophotometrically by tracking the release of the yellow 4-nitrophenol. semanticscholar.orgemerginginvestigators.org Such studies on similar systems, like the aminolysis of 4-nitrophenyl X-substituted-2-methylbenzoates, have revealed nonlinear Hammett plots. koreascience.kr This nonlinearity suggests a change in the rate-determining step (RDS) or reaction mechanism depending on the electronic nature of the substituent in the benzoyl moiety. koreascience.kr

For the aminolysis of 4-nitrophenyl benzoate, a stepwise mechanism through a zwitterionic tetrahedral intermediate (T±) has been proposed. koreascience.kr The Brønsted-type plot, which relates the reaction rate to the basicity of the nucleophile, is often linear for these reactions, with the slope (βnuc) providing information about the transition state. koreascience.krnih.gov For example, the reaction of 4-nitrophenyl benzoate with cyclic secondary amines shows a βnuc value of 0.81, indicating a late transition state with significant bond formation between the nucleophile and the carbonyl carbon. koreascience.kr

The transition state of nucleophilic acyl substitution is tetrahedral. masterorganicchemistry.com The stability of this intermediate is influenced by electronic factors. Electron-withdrawing groups on the benzoyl portion can stabilize the developing negative charge on the carbonyl oxygen, thus accelerating the reaction. semanticscholar.orgemerginginvestigators.org Conversely, electron-donating groups can destabilize the transition state and slow the reaction. nih.gov

| Reaction System | Proposed Mechanism | Key Kinetic Findings | Reference |

| Aminolysis of 4-nitrophenyl benzoate | Stepwise via tetrahedral intermediate | Linear Brønsted plot (βnuc = 0.81) | koreascience.kr |

| Aminolysis of 4-nitrophenyl X-substituted-2-methylbenzoates | Stepwise, potential change in RDS | Nonlinear Hammett plots | koreascience.kr |

| Pyridinolysis of 4-nitrophenyl benzoate | Stepwise | Linear Brønsted plot (βnuc = 1.06) | nih.gov |

| Hydrolysis of para-substituted nitrophenyl benzoate esters | Change in rate-determining step | Inflection points in Hammett plots | semanticscholar.orgemerginginvestigators.org |

Reactivity of the Alpha-Cyano Group and Its Participation in Carbon-Carbon Bond Formation

The presence of both a cyano and a benzoate group on the same carbon atom significantly influences the reactivity of the alpha-proton.

Knoevenagel-type Condensations and Related Reactions of this compound

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction involving the condensation of an active methylene (B1212753) compound with an aldehyde or ketone. scielo.org.mxresearchgate.net Compounds with a hydrogen atom flanked by two electron-withdrawing groups, such as a cyano group and an ester group, are excellent substrates for this reaction due to the increased acidity of the alpha-proton. libretexts.org

In the context of this compound, the alpha-proton can be readily abstracted by a base to form a stabilized carbanion. This carbanion can then act as a nucleophile and attack the carbonyl carbon of an aldehyde or ketone. Subsequent dehydration of the resulting aldol-type adduct yields a new carbon-carbon double bond. Various catalysts, including amines like piperidine (B6355638) and organocatalysts like triphenylphosphine, have been employed to facilitate Knoevenagel condensations. scielo.org.mxorganic-chemistry.org The reaction is a powerful tool for the synthesis of substituted alkenes, such as α-cyanoacrylates. scielo.org.mxorganic-chemistry.org

Michael Additions and Nucleophilic Reactions Involving the Alpha-Carbanion

The stabilized carbanion generated from this compound can also participate in Michael additions. The Michael reaction involves the conjugate addition (1,4-addition) of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comlibretexts.org The carbanion formed from this compound can act as a Michael donor, adding to a Michael acceptor such as an α,β-unsaturated ketone, ester, or nitrile. masterorganicchemistry.comlibretexts.org

This reaction is thermodynamically favorable as it results in the formation of a strong carbon-carbon single bond at the expense of a weaker carbon-carbon pi bond. libretexts.org The mechanism involves the formation of the enolate, conjugate addition to the α,β-unsaturated system, and subsequent protonation. masterorganicchemistry.com The additional electron-withdrawing cyano group can increase the rate of the initial thiol addition in some Michael acceptors, but may also affect the equilibrium of the reaction. nih.gov

Acidity of the Alpha-Proton and Formation of Stabilized Enolate Intermediates

The acidity of a proton on a carbon alpha to a carbonyl group is significantly increased compared to a simple alkane. libretexts.org This is due to the ability of the carbonyl group to stabilize the resulting conjugate base (the enolate) through resonance. When a second electron-withdrawing group, such as a cyano group, is attached to the same carbon, the acidity is further enhanced. libretexts.orgmasterorganicchemistry.com

The pKa of the alpha-proton in a simple ester is around 25, while for a nitrile, it is also approximately 25. youtube.com For a compound like this compound, where the alpha-proton is flanked by both an ester and a cyano group, the pKa is expected to be even lower, making it more acidic. The resulting enolate is stabilized by delocalization of the negative charge onto both the carbonyl oxygen of the ester and the nitrogen of the cyano group. libretexts.orgmasterorganicchemistry.com This increased stability makes the formation of the enolate more favorable, facilitating its participation in the reactions discussed above. The formation of enolates is a key step in many important organic reactions, including aldol (B89426) condensations and alkylations. leah4sci.comlibretexts.org

| Compound Type | Approximate pKa of α-Proton | Key Stabilizing Features | Reference |

| Ketone | 19-20 | Resonance with carbonyl group | libretexts.orgyoutube.com |

| Ester | 25 | Resonance with carbonyl group | youtube.com |

| Nitrile | 25 | Resonance with cyano group | youtube.com |

| β-Dicarbonyl Compound | 9-13 | Resonance with two carbonyl groups | libretexts.org |

| α-Cyano Ester | Lower than 25 | Resonance with both ester and cyano groups | libretexts.orgyoutube.com |

Aromatic Ring Reactivity and Substituent Effects on the Benzoate and Nitrophenyl Moieties

The reactivity of this compound is dictated by the electronic effects of the substituents on its two aromatic rings: the benzoate ring and the 4-nitrophenyl ring. The ester linkage on the benzoate ring and the nitro group on the nitrophenyl ring are both electron-withdrawing groups, which significantly deactivates the rings towards certain reactions while activating them for others.

Table 1: Summary of Substituent Effects on Aromatic Rings

| Aromatic Moiety | Substituent | Electronic Effect | Reactivity towards Electrophilic Substitution | Reactivity towards Nucleophilic Substitution |

| Benzoate | -COOR (Ester) | Electron-withdrawing, Deactivating | Decreased, Meta-directing | Generally not favored |

| 4-Nitrophenyl | -NO₂ (Nitro) | Strongly Electron-withdrawing, Deactivating | Strongly Decreased, Meta-directing | Increased, Ortho/Para-activating |

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich π system of an aromatic ring. mnstate.edu However, the presence of electron-withdrawing groups deactivates the ring, making these reactions less favorable.

On the benzoate moiety , the ester group withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene (B151609). mnstate.edursc.org This deactivation is significant, but substitution can still occur under forcing conditions, such as nitration using a mixture of concentrated nitric and sulfuric acids. rsc.orgma.edu The directing effect of the ester group channels the incoming electrophile, such as the nitronium ion (NO₂⁺), predominantly to the meta position. rsc.orgaiinmr.com This regioselectivity is due to the relative stability of the cationic intermediate (arenium ion); the positive charge in the meta-attack intermediate avoids placing a positive charge on the carbon atom directly attached to the electron-withdrawing carbonyl group. rsc.org

The 4-nitrophenyl moiety is even more strongly deactivated towards electrophilic attack. The nitro group (-NO₂) is one of the most powerful deactivating groups. libretexts.orgpressbooks.pub Coupled with the additional electron-withdrawing character of the cyano-substituted methyl group, this ring is highly electron-deficient and generally inert to typical electrophilic aromatic substitution conditions. If a reaction were to be forced, it would also be directed to the positions meta to the nitro group.

While deactivated for electrophilic attack, the electron-deficient nature of the 4-nitrophenyl ring makes it highly susceptible to nucleophilic aromatic substitution (NAS). libretexts.orgpressbooks.pub This type of reaction is favored by the presence of strong electron-withdrawing groups, particularly when they are positioned ortho or para to a suitable leaving group. libretexts.orgyoutube.com

In the context of this compound, the entire benzoate group can act as a leaving group in a reaction where a nucleophile attacks the ester carbonyl carbon. More relevant to the aromatic ring itself, the 4-nitrophenyl ring is activated for direct nucleophilic attack. For instance, in analogous compounds like p-nitrophenyl benzoate, nucleophiles such as hydroxamate ions can attack the ring system, leading to the displacement of the nitrophenoxide group. rasayanjournal.co.in

The mechanism for NAS typically proceeds in two steps via an addition-elimination pathway. pressbooks.pub

Addition of the Nucleophile: A nucleophile adds to the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex . pressbooks.pubyoutube.com

Elimination of the Leaving Group: The aromaticity is restored as the leaving group is eliminated, resulting in the substituted product.

The stability of the Meisenheimer complex is crucial for the reaction to proceed. The negative charge of the intermediate is delocalized onto the electron-withdrawing nitro group when it is in the ortho or para position relative to the site of attack, thereby stabilizing the complex and facilitating the reaction. libretexts.org For the 4-nitrophenyl moiety, the para-nitro group provides this essential stabilization. youtube.com

Computational Chemistry Approaches to Reaction Mechanism Elucidation for this compound

Computational chemistry provides powerful tools for investigating the intricate details of reaction mechanisms, offering insights that complement experimental findings.

Table 2: Application of Computational Methods

| Computational Method | Application to this compound | Key Insights |

| Density Functional Theory (DFT) | Calculation of reaction energy profiles, transition state geometries, and activation energies for electrophilic and nucleophilic substitution reactions. | Quantitative data on reaction feasibility, rate-determining steps, and the influence of substituents on reaction barriers. |

| Molecular Dynamics (MD) Simulations | Analysis of conformational flexibility (e.g., rotation between rings), solvent effects, and the dynamic trajectory of reactants approaching each other. | Understanding of the molecule's preferred shapes in solution and how molecular motion and solvent organization impact the reaction pathway. |

| Frontier Molecular Orbital (FMO) Analysis | Prediction of reactivity sites by analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | Rationalization of selectivity in electrophilic (HOMO-driven) and nucleophilic (LUMO-driven) attacks. |

Density Functional Theory (DFT) is a widely used quantum mechanical method to study the electronic structure of molecules. For reactions involving this compound, DFT calculations can be employed to map the entire potential energy surface of a reaction. This involves locating the structures and energies of reactants, products, intermediates (like the Meisenheimer complex in NAS), and, most importantly, the transition states that connect them.

By calculating the energy difference between the reactants and the transition state, the activation energy (energy barrier) can be determined, which is directly related to the reaction rate. For example, DFT could be used to compare the activation barriers for electrophilic attack at the ortho, meta, and para positions of the benzoate ring, providing a theoretical basis for the observed meta-selectivity. Similarly, for NAS on the nitrophenyl ring, DFT can model the stability of the Meisenheimer complex and the energy barrier for the departure of the leaving group. Studies on related benzoate systems have successfully used DFT to understand intermolecular interactions and complex formation. researchgate.net

While DFT calculations are excellent for static energy points, Molecular Dynamics (MD) simulations provide insight into the movement of atoms over time. An MD simulation would reveal the conformational landscape of this compound in solution. A key aspect would be the analysis of the dihedral angle between the benzoate and nitrophenyl rings, as the relative orientation of these rings can influence reactivity by altering steric hindrance and electronic communication. nih.govresearchgate.net

MD simulations can also model the process of a reaction, showing how reactants approach each other and how solvent molecules rearrange around them. This is particularly useful for understanding the role of the solvent in stabilizing charged intermediates, such as the Meisenheimer complex, and in facilitating the reaction dynamics from reactants to products.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another.

For Electrophilic Aromatic Substitution: The reaction is typically controlled by the interaction of the aromatic ring's HOMO (acting as the nucleophile) and the electrophile's LUMO. The electron-withdrawing substituents on both rings of this compound lower the energy of the HOMO, making the rings less nucleophilic and thus less reactive towards electrophiles. The spatial distribution of the HOMO can also predict the most likely site of attack.

For Nucleophilic Aromatic Substitution: This reaction is governed by the interaction between the nucleophile's HOMO and the aromatic ring's LUMO (acting as the electrophile). The strongly electron-withdrawing nitro group significantly lowers the energy of the 4-nitrophenyl ring's LUMO, making it a much better electron acceptor and thus more susceptible to attack by nucleophiles. libretexts.orgpressbooks.pub FMO analysis can therefore clearly explain why the 4-nitrophenyl ring is activated for NAS while being deactivated for EAS.

Advanced Spectroscopic and Analytical Methodologies for Mechanistic and Structural Insights of Cyano 4 Nitrophenyl Methyl Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Nuances and Dynamic Processes

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of Cyano(4-nitrophenyl)methyl benzoate (B1203000) in solution. It provides detailed information about the chemical environment of each nucleus, their connectivity, and through-space interactions.

While one-dimensional (¹H and ¹³C) NMR provides initial chemical shift and multiplicity data, multi-dimensional NMR experiments are crucial for assembling the complete molecular structure of Cyano(4-nitrophenyl)methyl benzoate.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-nitrophenyl and benzoate rings, as well as a key singlet for the benzylic methine proton. The protons on the 4-nitrophenyl group would likely appear as two distinct doublets due to the strong electron-withdrawing effect of the nitro group. The benzoate protons would also exhibit characteristic splitting patterns.

¹³C NMR: The carbon spectrum would reveal signals for the quaternary carbons of the cyano, nitro-substituted, and ester carbonyl groups, in addition to the aromatic and methine carbons. The chemical shifts would be influenced by the electron-withdrawing nature of the substituents.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the coupling relationships between adjacent protons, confirming the connectivity within the 4-nitrophenyl and benzoate aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence): This ¹H-¹³C correlation spectrum would link each proton to its directly attached carbon atom. For instance, it would correlate the benzylic proton signal with the corresponding methine carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) correlations. It would be instrumental in connecting the different fragments of the molecule. For example, correlations would be expected from the benzylic proton to the cyano carbon, the ester carbonyl carbon, and the quaternary carbon of the 4-nitrophenyl ring.

Predicted NMR Data for this compound

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Benzylic CH | ~6.5 | ~65 | C=O, C≡N, C1' |

| C=O | - | ~164 | Benzylic CH, C2''/C6'' |

| C≡N | - | ~115 | Benzylic CH, C1' |

| 4-Nitrophenyl H2'/H6' | ~8.3 (d) | ~124 | C4', C1' |

| 4-Nitrophenyl H3'/H5' | ~7.8 (d) | ~130 | C1', C4' |

| 4-Nitrophenyl C1' | - | ~138 | Benzylic CH, H2'/H6' |

| 4-Nitrophenyl C4' | - | ~149 | H3'/H5', H2'/H6' |

| Benzoate H2''/H6'' | ~8.1 (d) | ~130 | C=O, C1'' |

| Benzoate H3''/H5'' | ~7.5 (t) | ~129 | C1'', C4'' |

| Benzoate H4'' | ~7.6 (t) | ~134 | C2''/C6'' |

| Benzoate C1'' | - | ~129 | H2''/H6'' |

This is an interactive data table. Select rows to highlight corresponding data.

Dynamic NMR (DNMR) spectroscopy could be employed to study the conformational dynamics of this compound. Specifically, rotation around the single bonds, such as the C-C bond between the methine carbon and the 4-nitrophenyl ring, and the C-O bond of the ester, could be investigated. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature is increased, these signals would broaden and eventually coalesce into a time-averaged signal. The rate of this exchange process can be quantified using lineshape analysis, providing valuable thermodynamic data (e.g., the energy barrier to rotation).

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Interactions

IR and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show strong, characteristic absorption bands for its key functional groups. The positions of these bands are sensitive to the electronic environment. For instance, the electron-withdrawing nature of the 4-nitrophenyl group would influence the frequency of the ester carbonyl stretch.

Based on data for analogous compounds like 4-nitrophenylacetonitrile (B121139) and various benzoate esters, the following vibrational frequencies can be predicted nih.govnist.govresearchgate.netlibretexts.org:

Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| Cyano (C≡N) | Stretching | ~2250 | Medium |

| Nitro (NO₂) | Asymmetric Stretching | ~1525 | Strong |

| Nitro (NO₂) | Symmetric Stretching | ~1350 | Strong |

| Ester Carbonyl (C=O) | Stretching | ~1730 | Strong |

| Ester C-O | Stretching | ~1270 & ~1110 | Strong |

| Aromatic C-H | Stretching | >3000 | Medium-Weak |

| Aromatic C=C | Stretching | ~1600, ~1450 | Medium-Variable |

This is an interactive data table. Select rows to highlight corresponding data.

The conjugation of the ester with the benzene (B151609) ring and the electronic effects of the cyano and nitro groups can be studied by comparing the observed frequencies to those of simpler, related molecules.

Mass Spectrometry (MS) for Fragmentation Pathways and Isotopic Labeling Studies

Mass spectrometry provides information about the molecular weight of a compound and, through analysis of its fragmentation patterns, offers significant structural clues. For this compound, electron ionization (EI) would likely lead to extensive fragmentation.

A plausible fragmentation pathway would involve initial cleavage at the benzylic position, which is weakened by the adjacent phenyl ring, cyano group, and ester oxygen. Key fragmentation steps could include:

Loss of the benzoate group: Cleavage of the C-O bond between the benzylic carbon and the ester oxygen would lead to the formation of a [M - C₇H₅O₂]⁺ ion, which is the cyano(4-nitrophenyl)methyl cation. This cation would be resonance-stabilized.

Formation of the benzoyl cation: Cleavage can also result in the formation of the benzoyl cation (m/z 105), a common fragment in benzoate esters.

Benzylic cleavage: Similar to other benzylic compounds, fragmentation could lead to the formation of a tropylium (B1234903) ion or related structures. jove.com

Loss of the nitro group: Fragmentation of the 4-nitrophenyl ring could involve the loss of NO₂ (46 Da) or NO (30 Da).

Isotopic labeling studies, for example, using ¹⁸O in the carbonyl group of the benzoate, could be used to definitively confirm these fragmentation pathways by observing the mass shifts in the resulting fragment ions.

Predicted Major Fragment Ions in the EI-MS of this compound

| m/z | Proposed Fragment | Formula |

| 282 | Molecular Ion [M]⁺ | [C₁₅H₁₀N₂O₄]⁺ |

| 161 | [M - C₇H₅O₂]⁺ | [C₈H₅N₂O₂]⁺ |

| 121 | Benzoic Acid [C₇H₆O₂]⁺ | [C₇H₅O]⁺ |

| 105 | Benzoyl cation [C₇H₅O]⁺ | [C₇H₅O]⁺ |

| 77 | Phenyl cation [C₆H₅]⁺ | [C₆H₅]⁺ |

This is an interactive data table. Select rows to highlight corresponding data.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of a compound, offering a highly accurate measurement of its mass-to-charge ratio (m/z). This precision allows for the determination of the elemental composition of the molecule with a high degree of confidence.

For this compound, with a molecular formula of C₁₅H₁₀N₂O₄, the theoretical exact mass can be calculated. chemsrc.comchemnet.comchemsynthesis.comchemicalbook.com This calculated value serves as a benchmark for experimental determination via HRMS. The high-resolution measurement distinguishes the compound from other molecules that may have the same nominal mass but different elemental compositions.

Table 1: Theoretical Exact Mass of this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₁₀N₂O₄ |

| Monoisotopic Mass | 282.0641 u |

This table presents the calculated theoretical monoisotopic mass for the specified molecular formula.

An experimental HRMS analysis would be expected to yield a mass measurement that is within a few parts per million (ppm) of the theoretical value, thereby confirming the elemental formula of the compound.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Mechanisms

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and the nature of its chemical bonds.

The primary fragmentation events would likely involve cleavages at the ester linkage and transformations involving the nitro and cyano groups. Key expected fragmentation pathways include:

Loss of the benzoyl group: Cleavage of the ester bond could lead to the formation of a [C₈H₅NO₂]⁺ ion corresponding to the cyano(4-nitrophenyl)methyl cation.

Formation of the benzoyl cation: Alternatively, cleavage could result in the stable benzoyl cation [C₇H₅O]⁺. pharmacy180.com

Fragmentation of the nitrophenyl group: The nitro group can undergo characteristic losses, such as the elimination of NO₂ or NO. nih.govresearchgate.netresearchgate.net

Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| Precursor Ion (m/z) | Proposed Fragment | Fragment Ion (m/z) | Neutral Loss |

| 282.06 | [C₇H₅O]⁺ | 105.03 | C₈H₅N₂O₃ |

| 282.06 | [C₆H₅]⁺ | 77.04 | C₉H₅N₂O₄ |

| 282.06 | [M - NO₂]⁺ | 236.07 | NO₂ |

| 282.06 | [M - CO]⁺ | 254.07 | CO |

This table outlines a hypothetical fragmentation pattern based on the principles of mass spectrometry for similar chemical structures.

The systematic analysis of these fragment ions allows for the reconstruction of the molecular structure, confirming the connectivity of the different functional groups.

X-ray Crystallography for Solid-State Structural Determinations and Intermolecular Interactions

Although a crystal structure for this compound has not been reported, insights can be drawn from the crystal structures of related substituted benzoates and nitroaromatic compounds. nih.govnih.govevergreensinochem.comwikipedia.org It is anticipated that the molecule would adopt a conformation influenced by steric and electronic factors. The crystal packing would likely be dominated by π-π stacking interactions between the aromatic rings and dipole-dipole interactions involving the polar nitro and ester groups. The presence of the cyano group could also contribute to specific intermolecular contacts.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Studies of Chiral Analogues or Enantiomeric Excess (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for studying chiral molecules. acs.orgcas.cznih.govsaschirality.org These techniques measure the differential interaction of a chiral substance with left and right circularly polarized light.

This compound, as a molecule, is achiral because it possesses a plane of symmetry and is superimposable on its mirror image. Therefore, it will not exhibit a CD or ORD spectrum.

However, chiroptical spectroscopy would become a highly relevant and crucial analytical tool if a chiral center were introduced into the molecule. For instance, if one of the substituents on the benzylic carbon was replaced to create a stereocenter, the resulting enantiomers would be distinguishable by CD and ORD spectroscopy. These techniques could then be used to:

Determine the absolute configuration of the enantiomers.

Measure the enantiomeric excess of a non-racemic mixture.

Study conformational changes in chiral analogues.

The application of these techniques to achiral molecules like this compound is not appropriate, but their potential for the stereochemical analysis of chiral derivatives is significant. aip.org

Applications of Cyano 4 Nitrophenyl Methyl Benzoate in Advanced Organic Synthesis and Material Science Precursors

Utilization as a Versatile Reagent in Complex Molecule Synthesis

The inherent reactivity of the functional groups within Cyano(4-nitrophenyl)methyl benzoate (B1203000) suggests its potential as a valuable tool in the synthesis of complex organic molecules. The interplay between the electron-withdrawing nitro and cyano groups, and the ester moiety, could be harnessed for various chemical transformations.

Role in the Formation of Advanced Carbonyl Compounds and Their Derivatives

While direct evidence is limited, the structure of Cyano(4-nitrophenyl)methyl benzoate suggests its potential as a precursor for advanced carbonyl compounds. The cyano group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide, and the ester can be cleaved. Furthermore, the nitro group can be reduced to an amine, which can then be further functionalized. These transformations could pave the way for the synthesis of a variety of substituted benzoic acid derivatives and other complex carbonyl-containing molecules.

Utility in the Synthesis of Peptide-like Structures (as an activated ester, if applicable)

The 4-nitrophenyl ester moiety is a well-established activating group in peptide synthesis. The electron-withdrawing nature of the nitro group makes the ester carbonyl highly susceptible to nucleophilic attack by the amino group of an amino acid or peptide, facilitating the formation of a peptide bond. Although the direct application of this compound in this context is not extensively documented, its structural similarity to other 4-nitrophenyl esters used in peptide synthesis suggests its potential utility. The presence of the additional cyano group might modulate the reactivity of the ester, offering a different profile of activation compared to more conventional reagents.

Precursor for the Synthesis of Heterocyclic Compounds and Diverse Organic Scaffolds

The combination of a nitrile, a nitro group, and an aromatic ring in a single molecule makes this compound a potentially valuable starting material for the synthesis of a variety of heterocyclic compounds. researchgate.net The nitrile and nitro groups can participate in cyclization reactions to form nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and other biologically active molecules. For instance, the reduction of the nitro group to an amine, followed by intramolecular reactions involving the cyano group, could lead to the formation of fused heterocyclic systems.

Intermediate in Polymer Chemistry and the Development of Functional Materials (if applicable, e.g., as a monomer or cross-linking agent)

The potential for this compound to serve as an intermediate in polymer chemistry is an area that warrants investigation. smolecule.com The presence of multiple reactive sites could allow it to be incorporated into polymer backbones or to act as a cross-linking agent to modify the properties of existing polymers. For example, the nitro group could be converted to other functional groups that are amenable to polymerization reactions. The resulting polymers could exhibit interesting optical or electronic properties due to the presence of the aromatic and cyano moieties.

Application in Catalyst Development and Ligand Design for Selective Transformations

The development of novel catalysts and ligands is a cornerstone of modern organic synthesis. The structure of this compound offers several potential points for modification to create new ligands for metal-catalyzed reactions. The aromatic ring can be functionalized, and the cyano and nitro groups can be transformed into various coordinating groups. The synthesis of chiral ligands derived from this scaffold could also be envisioned, potentially leading to new asymmetric catalysts for enantioselective transformations.

Derivatives, Analogues, and Structure Reactivity Relationships of Cyano 4 Nitrophenyl Methyl Benzoate

Synthesis and Characterization of Structural Analogues and Homologues

The systematic evaluation of structure-reactivity relationships commences with the synthesis and rigorous characterization of structural analogues and homologues. For cyano(4-nitrophenyl)methyl benzoate (B1203000), this involves targeted modifications at its three key components: the 4-nitrophenyl ring, the benzoate moiety, and the alpha-cyano group.

Modifications on the 4-Nitrophenyl Ring and Their Electronic Effects

The 4-nitrophenyl group plays a crucial role in the reactivity of the parent molecule, primarily through its strong electron-withdrawing nature, which stabilizes anionic intermediates and influences the lability of the benzylic proton. The synthesis of analogues with varied substituents on this ring allows for a systematic probing of these electronic effects.

Standard synthetic routes to such analogues would typically involve the reaction of a substituted 4-nitrophenylacetonitrile (B121139) with a suitable benzoylating agent. The electronic nature of the substituents (Y) on the 4-nitrophenyl ring can be quantified by their Hammett substituent constants (σ). Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) are expected to decrease the acidity of the alpha-proton and reduce the rate of reactions involving nucleophilic attack at the carbonyl carbon by destabilizing the transition state. Conversely, additional electron-withdrawing groups (EWGs) such as a cyano (-CN) or another nitro (-NO₂) group would enhance these effects.

Table 1: Expected Electronic Effects of Substituents on the 4-Nitrophenyl Ring

| Substituent (Y) | Hammett Constant (σₚ) | Expected Effect on Reactivity (e.g., in Nucleophilic Acyl Substitution) |

| -OCH₃ | -0.27 | Decrease |

| -CH₃ | -0.17 | Decrease |

| -H | 0.00 | Reference |

| -Cl | 0.23 | Increase |

| -CN | 0.66 | Significant Increase |

| -NO₂ | 0.78 | Strong Increase |

This table illustrates the expected qualitative trends based on established electronic effects of substituents.

Characterization of these analogues would rely on standard spectroscopic techniques. ¹H and ¹³C NMR spectroscopy would confirm the incorporation of the substituent and any resulting shifts in the electronic environment of the molecule. Infrared (IR) spectroscopy would show characteristic stretches for the nitrile (C≡N) and carbonyl (C=O) groups, with their positions potentially shifting slightly based on the electronic influence of the substituent.

Alterations at the Benzoate Moiety and Steric/Electronic Influences

Modifications to the benzoate moiety allow for the investigation of both steric and electronic effects on the reactivity at the carbonyl center. A general synthetic approach involves the esterification of cyano(4-nitrophenyl)methanol with a series of substituted benzoyl chlorides.

Electron-withdrawing substituents on the benzoate ring are anticipated to increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups would have the opposite effect. Kinetic studies on the aminolysis of 4-nitrophenyl X-substituted-2-methylbenzoates have shown that substrates with electron-donating groups in the benzoyl moiety deviate from linear Hammett plots, suggesting stabilization of the ground state through resonance.

Steric hindrance can be introduced by placing bulky substituents at the ortho positions of the benzoate ring. This is expected to impede the approach of nucleophiles to the carbonyl carbon, leading to a decrease in reaction rates.

Table 2: Predicted Steric and Electronic Influences of Benzoate Moiety Substituents

| Substituent (X) | Position | Electronic Effect | Steric Effect | Expected Impact on Nucleophilic Acyl Substitution Rate |

| 4-OCH₃ | para | Donating | Minimal | Decrease |

| 4-CH₃ | para | Donating | Minimal | Decrease |

| H | - | Neutral | Minimal | Reference |

| 4-Cl | para | Withdrawing | Minimal | Increase |

| 4-NO₂ | para | Withdrawing | Strong | Significant Increase |

| 2-CH₃ | ortho | Donating | Significant | Significant Decrease |

| 2,6-(CH₃)₂ | di-ortho | Donating | Very Strong | Drastic Decrease |

This table provides a qualitative prediction of the combined electronic and steric effects on reactivity.

Variation of the Alpha-Cyano Group and Substituent Effects

The alpha-cyano group is a potent electron-withdrawing group that significantly influences the acidity of the adjacent benzylic proton and the stability of the corresponding carbanion. Replacing the cyano group with other substituents would lead to profound changes in the molecule's reactivity profile.

For instance, replacing the cyano group with a hydrogen atom would yield 4-nitrobenzyl benzoate. This would drastically reduce the acidity of the benzylic proton, making reactions that proceed via a carbanion intermediate much less favorable. Conversely, replacing it with a more powerful electron-withdrawing group, if synthetically feasible, would further enhance this acidity. The synthesis of such analogues would likely require different starting materials and synthetic strategies compared to the parent compound.

Comparative Reactivity Studies of Cyano(4-nitrophenyl)methyl benzoate Analogues and Derivatives

To quantify the effects of the structural modifications discussed above, comparative reactivity studies are essential. These studies typically involve subjecting the synthesized analogues to a common reaction and measuring their reaction rates under controlled conditions. Common reactions for this class of esters include hydrolysis, aminolysis, and transesterification.

For example, the rate of alkaline hydrolysis of a series of substituted cyano(4-nitrophenyl)methyl benzoates could be monitored spectrophotometrically by following the appearance of the 4-nitrophenoxide ion. By comparing the second-order rate constants, the electronic and steric effects of the substituents can be quantitatively assessed.

Kinetic investigations on the reactions of S-4-nitrophenyl 4-X-substituted thiobenzoates with secondary alicyclic amines have revealed non-linear Brønsted-type plots, indicating a change in the rate-determining step with the basicity of the amine. Similar complex mechanistic behavior could be anticipated for the aminolysis of this compound analogues.

Quantitative Structure-Reactivity Relationships (QSAR/QSPR) in Reaction Kinetics and Selectivity

Quantitative Structure-Reactivity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools for correlating chemical structure with reactivity and other properties. For the analogues of this compound, QSAR studies could be employed to develop mathematical models that predict their reaction rates based on various molecular descriptors.

A typical QSAR study would involve:

Data Set Generation: Synthesizing a diverse set of analogues and experimentally determining their reaction rates (e.g., rate constants for hydrolysis).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each analogue, including electronic (e.g., Hammett constants, calculated atomic charges), steric (e.g., Taft steric parameters, molecular volume), and hydrophobic parameters.

Model Development: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a model that correlates the descriptors with the observed reactivity.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

For instance, a Hammett plot, a simple form of QSAR, could be constructed by plotting the logarithm of the reaction rate constants against the Hammett substituent constants for a series of analogues with substituents on one of the phenyl rings. The slope of this plot (the reaction constant, ρ) provides a measure of the sensitivity of the reaction to the electronic effects of the substituents.

While no specific QSAR studies on this compound were found, studies on related benzoylaminobenzoic acid derivatives and benzyl (B1604629) benzoate analogues have demonstrated the utility of this approach in understanding and predicting biological activity and toxicity.

Stereochemical Aspects and Chiral Derivatization Strategies

The alpha-carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of this compound through conventional chemical means would typically result in a racemic mixture (an equal mixture of both enantiomers).

The separation of these enantiomers, or the stereoselective synthesis of one enantiomer, is of significant interest, particularly if the compound or its derivatives are intended for biological applications where stereochemistry is often crucial.

A key strategy for obtaining enantiomerically enriched forms of such compounds is through enzymatic resolution. This technique utilizes the stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture. For example, a patent describes the enantioselective enzymatic hydrolysis of a related compound, (R)-methyl 4-cyano-4-(4-nitrophenyl)hexanoate, using α-chymotrypsin. This suggests that lipases or esterases could potentially be used to resolve racemic this compound or its esters.

The general approach for enzymatic resolution could involve:

Enantioselective Hydrolysis: Treating the racemic ester with a lipase (B570770) in an aqueous buffer. The enzyme would selectively hydrolyze one enantiomer to the corresponding alcohol, leaving the other enantiomer as the unreacted ester.

Enantioselective Transesterification: Reacting the racemic alcohol (cyano(4-nitrophenyl)methanol) with an acyl donor in the presence of a lipase in an organic solvent. The enzyme would selectively acylate one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol.

The success of such resolutions would depend on the enantioselectivity of the chosen enzyme for the specific substrate. The separated enantiomers would be characterized by their specific optical rotation and their enantiomeric excess determined by chiral chromatography.

Environmental Transformation and Degradation Pathways of Cyano 4 Nitrophenyl Methyl Benzoate Excluding Toxicology

Photochemical Degradation Studies in Aqueous and Atmospheric Environments

Photochemical degradation, or photolysis, is a key process that can break down chemical compounds in the environment through the action of sunlight.

In the atmosphere , related compounds like nitrophenols, which are potential degradation products of Cyano(4-nitrophenyl)methyl benzoate (B1203000), are known to be formed through photochemical reactions of aromatic hydrocarbons with nitrogen oxides. cdc.gov Once formed, the atmospheric fate of nitrophenols is governed by photolysis and physical removal through wet and dry deposition. cdc.gov For instance, 4-nitrophenol (B140041), a likely product of hydrolysis, is found predominantly in the atmospheric particulate phase. cdc.govcdc.gov The atmospheric half-lives for nitrophenols are estimated to be between 3 and 18 days. cdc.gov Direct photolysis of nitrophenols in the atmosphere has been shown to be a potential source of secondary organic aerosol formation, a process that can be inhibited by the presence of nitrogen oxides (NOx). mdpi.com

In aqueous environments , both direct photolysis and reactions with photochemically generated reactive species like hydroxyl radicals (•OH) are significant degradation pathways for aromatic compounds. For nitrophenols, photolysis is a more important fate process in near-surface waters where sunlight penetration is highest, with estimated half-lives ranging from one to eight days in freshwater. cdc.gov Studies on the transformation of nitrophenols in the atmospheric aqueous phase (e.g., cloud and fog water) show that reaction with •OH radicals is a dominant removal mechanism. researchgate.net It is plausible that Cyano(4-nitrophenyl)methyl benzoate would also be susceptible to aqueous photolysis, leading to the cleavage of the ester bond and potential transformation of the aromatic rings. The presence of the nitro group can enhance light absorption, potentially increasing the rate of direct photolysis.

Chemical Hydrolysis and Solvolysis in Aquatic Systems and Their Kinetics

Chemical hydrolysis is a primary abiotic degradation pathway for esters in aquatic environments, involving the cleavage of the ester bond by water. The rate of this reaction is highly dependent on pH and temperature.

The mechanism of ester hydrolysis involves a nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to yield a carboxylic acid and an alcohol. semanticscholar.org For this compound, this would result in the formation of benzoic acid and cyano(4-nitrophenyl)methanol. The presence of the electron-withdrawing nitro group on the phenyl ring of the alcohol moiety makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. semanticscholar.org This accelerates the rate of hydrolysis compared to unsubstituted benzoate esters.

Kinetic studies on analogous p-nitrophenyl esters demonstrate this enhanced reactivity. The hydrolysis of these esters is subject to both water-promoted and hydroxide-promoted (base-catalyzed) reactions, with the latter being significantly faster. beilstein-journals.org The release of the 4-nitrophenoxide ion, which is yellow, provides a convenient method for monitoring the reaction kinetics spectrophotometrically. semanticscholar.org

While specific kinetic data for this compound is not available, the table below presents data for the hydrolysis of related nitrophenyl esters, illustrating the influence of structure and pH.

Table 1: Kinetic Data for the Hydrolysis of Related Nitrophenyl Esters

| Compound | Condition | Rate Constant | Reference |

|---|---|---|---|

| p-Nitrophenyl 2-S-(5′-thiophosphoryluridine)acetate | Water-promoted (pH-independent) | k₀ = 1.8 × 10⁻³ min⁻¹ | beilstein-journals.org |

| p-Nitrophenyl 2-S-(5′-thiophosphoryluridine)acetate | Hydroxide-promoted | kₒₕ = 1.5 × 10⁴ M⁻¹min⁻¹ | beilstein-journals.org |

| m-Nitrophenyl 2-S-(5′-thiophosphoryluridine)acetate | Water-promoted (pH-independent) | k₀ = 1.1 × 10⁻³ min⁻¹ | beilstein-journals.org |

| m-Nitrophenyl 2-S-(5′-thiophosphoryluridine)acetate | Hydroxide-promoted | kₒₕ = 7.6 × 10³ M⁻¹min⁻¹ | beilstein-journals.org |

| S-Ethyl trifluorothioacetate | 5 M H₂O in acetonitrile, 23.0 °C | k = 1.0 × 10⁻⁴ s⁻¹ | mdpi.com |

Biotransformation Pathways and Mechanisms (e.g., microbial degradation, non-toxicological focus)

Biotransformation by microorganisms is a crucial pathway for the degradation of organic compounds in the environment. For this compound, biotransformation would likely proceed via two main routes: enzymatic hydrolysis of the ester linkage and subsequent degradation of the resulting fragments.

Enzymatic Hydrolysis: The ester bond is a common target for a wide range of microbial hydrolases, including esterases, lipases, and proteases. semanticscholar.orgnih.gov These enzymes are ubiquitous in the environment. Studies on various p-nitrophenyl benzoate esters have shown that they are readily hydrolyzed by enzymes such as trypsin, lipase (B570770), and nattokinase. semanticscholar.orgemerginginvestigators.org The enzymatic reaction also proceeds via a nucleophilic attack on the ester's carbonyl carbon by an amino acid residue (e.g., serine) in the enzyme's active site. semanticscholar.org Novel esterases with broad substrate ranges, capable of hydrolyzing various p-nitrophenyl esters, are continuously being discovered from environmental sources like soil. nih.gov

Table 2: Enzymatic Hydrolysis of p-Nitrophenyl Esters by Purified Esterase EstOF4

| Substrate | Kₘ (mM) | k꜀ₐₜ (min⁻¹) | k꜀ₐₜ/Kₘ (min⁻¹·mM⁻¹) |

|---|---|---|---|

| p-Nitrophenyl acetate (B1210297) (C2) | 120 | 160 | 1.3 |

| p-Nitrophenyl butyrate (B1204436) (C4) | 80 | 250 | 3.1 |

| p-Nitrophenyl caproate (C6) | 60 | 329 | 5.5 |

| p-Nitrophenyl caprylate (C8) | 70 | 230 | 3.3 |

| p-Nitrophenyl caprate (C10) | 100 | 180 | 1.8 |

Data adapted from a study on a novel alkaliphilic Bacillus esterase, illustrating typical enzyme kinetics for p-nitrophenyl ester hydrolysis. researchgate.net

Degradation of Hydrolysis Products: Following the initial ester cleavage, the resulting benzoic acid and cyano(4-nitrophenyl)methanol would undergo further microbial degradation.

Benzoic Acid Degradation: Benzoate is a common intermediate in the microbial catabolism of aromatic compounds and is readily degraded by numerous bacteria under both aerobic and anaerobic conditions.

Cyanide/Nitrile Degradation: The cyano (-C≡N) group presents a different metabolic challenge. Microorganisms, including bacteria, fungi, and algae, have evolved several enzymatic pathways to detoxify and assimilate cyanide and related nitrile compounds. srce.hrnih.gov These pathways include:

Hydrolytic: Enzymes like nitrilase hydrolyze the nitrile group directly to a carboxylic acid and ammonia.

Oxidative: Cyanide can be oxidized to cyanate, which is then further hydrolyzed to carbon dioxide and ammonia.

Reductive: The triple bond of the nitrile can be reduced.

Substitution/Synthesis: The cyano group can be incorporated into metabolic pathways. mdpi.com

The biodegradation of cyanide is most effective under alkaline conditions (pH > 9.3) to prevent the volatilization of toxic hydrogen cyanide gas. mdpi.commdpi.com Consortia of bacteria are often more effective at degrading cyanide-containing waste than pure cultures. mdpi.com

Fate and Transport in Soil and Sediment Systems

Sorption: The partitioning of a chemical between the solid and aqueous phases is a critical process. mdpi.com Sorption is largely influenced by the chemical's properties (like hydrophobicity) and the soil/sediment characteristics, particularly the organic carbon content. mdpi.comnih.gov Compounds with higher hydrophobicity tend to sorb more strongly to soil organic matter. This compound has both polar (nitro, cyano, ester) and nonpolar (benzene rings) components, suggesting it would have moderate sorption potential. Its degradation products will have different sorption behaviors. For example, the degradation product 4-nitrophenol is water-soluble, but its partitioning is complex, with a tendency to associate with the particulate phase in the atmosphere and potential for sorption in soils. cdc.gov Studies on 4-nonylphenol, another phenolic compound, show that its sorption in terrestrial soils is strongly correlated with the organic carbon content. nih.gov